molecular formula C21H18O5 B2359531 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 898430-17-6

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2359531
CAS No.: 898430-17-6
M. Wt: 350.37
InChI Key: PJRMWVMJTDVCHE-UHFFFAOYSA-N
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Description

| 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic benzofuran-chromenone hybrid compound that serves as a privileged scaffold in medicinal chemistry research for the development of novel kinase inhibitors. Its structural motif is designed to mimic ATP and competitively bind to the catalytic sites of various protein kinases. This compound is primarily investigated for its potential to inhibit key oncogenic and angiogenic kinases, such as EGFR and VEGFR-2, which are critical signaling nodes in cancer cell proliferation and survival. Researchers utilize this core structure to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity against specific kinase targets. Its research value lies in its role as a chemical tool for probing kinase signaling pathways in vitro and for serving as a precursor in the synthesis of more complex therapeutic candidates for preclinical evaluation in areas like oncology and inflammatory diseases. The chromen-2-one (coumarin) and benzofuran moieties contribute to its ability to disrupt cellular processes, potentially leading to the induction of apoptosis and the inhibition of angiogenesis in experimental models.

Properties

IUPAC Name

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-4-24-17-10-14-15(11-20(22)25-18(14)8-12(17)2)19-9-13-6-5-7-16(23-3)21(13)26-19/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRMWVMJTDVCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. The unique structure of this compound, featuring a chromenone core with ethoxy and methoxy substituents, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure

The compound can be represented by the following chemical structure:

IUPAC Name Chemical Structure
This compoundStructure

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that coumarin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that structurally related compounds inhibited the growth of human cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of coumarins has been widely documented. This compound may exhibit similar effects due to its structural features. Compounds in this class have been shown to possess antibacterial and antifungal activities against various pathogens. In vitro studies suggest that such coumarins disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to microbial death.

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of coumarin derivatives in models of neurodegenerative diseases. For example, studies have indicated that certain coumarins can inhibit acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease treatment. The inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function. Preliminary data suggest that this compound may similarly affect AChE and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

The mechanism by which 6-ethoxy-4-(7-methoxy-1-benzofuran-2-y)-7-methyl-2H-chromen-2-one exerts its biological effects involves interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various therapeutic outcomes. For example, its interaction with AChE could enhance cholinergic transmission in the nervous system, while its anticancer effects may involve the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-y)-7-methyl-2H-chromen-2-one, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity Uniqueness
6-HydroxycoumarinHydroxy group at position 6Antimicrobial, AntitumorLacks ethoxy group
7-MethoxycoumarinMethoxy group at position 7Anticancer, AntioxidantNo benzofuran moiety
Benzofuran DerivativesBenzofuran core structureAntimicrobial, Anti-inflammatoryVaries in substituents

The combination of functional groups in 6-ethoxy-4-(7-methoxy-1-benzofuran-2-y)-7-methyl-2H-chromen-2-one enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have reported on the efficacy of coumarin derivatives in preclinical models:

  • Anticancer Studies : A study conducted on a series of coumarin derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents.
  • Neuroprotective Studies : Research involving animal models has shown that certain coumarins can reduce neuronal damage caused by oxidative stress and improve cognitive function in models of Alzheimer's disease.
  • Antimicrobial Studies : In vitro assays have confirmed the antimicrobial efficacy of coumarins against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The compound’s key structural features include:

  • Ethoxy group at position 6 of the chromenone ring.
  • Methoxy group at position 7 of the benzofuran moiety.
  • Methyl group at position 7 of the chromenone core.

Comparisons with structurally similar compounds (Table 1) reveal critical differences in substituent placement and their implications:

Table 1: Structural Comparison of Chromenone Derivatives

Compound Name Substituents (Chromenone/Benzofuran) Molecular Weight (g/mol) CAS Number Key Features
Target Compound 6-Ethoxy, 7-methyl (Chromenone); 7-Methoxy (Benzofuran) 350.37 898430-15-4 Enhanced lipophilicity due to ethoxy
6-Hydroxy-4-(7-Methoxy-1-Benzofuran-2-yl)-7-Methyl-2H-Chromen-2-One 6-Hydroxy, 7-methyl (Chromenone); 7-Methoxy (Benzofuran) 322.32 886948-00-1 Polar hydroxy group increases solubility
7-Methoxy-4-(7-Methoxy-1-Benzofuran-2-yl)-2H-Chromen-2-One 7-Methoxy (Chromenone); 7-Methoxy (Benzofuran) 324.31 637751-06-5 Dual methoxy groups may enhance resonance stabilization
4-(1-Benzofuran-2-yl)-7-Methyl-2H-Chromen-2-One No substituents at 6 or 7 (Chromenone) 276.30 108154-44-5 Simpler structure with lower molecular weight
Key Observations:
  • Electronic Effects: Methoxy groups (electron-donating) in may stabilize the chromenone ring through resonance, whereas the ethoxy group in the target compound offers steric bulk.
  • Synthetic Complexity: Introducing ethoxy (via alkylation) requires distinct reagents compared to methoxy groups, as seen in bromoalkoxy chromenone syntheses .

Crystallographic and Physicochemical Properties

Crystallographic data for analogous compounds highlight the impact of substituents on molecular packing:

  • 6-Methoxy-4-Methyl-2H-Chromen-2-One () crystallizes in a monoclinic system, with hydrogen bonding involving the methoxy oxygen. The ethoxy group in the target compound may alter hydrogen-bonding networks due to its longer alkyl chain.
  • A related tri-substituted chromenone () exhibits a triclinic crystal system (space group P1), with lattice parameters influenced by bulky substituents.

Preparation Methods

Synthetic Pathways for 6-Ethoxy-4-(7-Methoxy-1-Benzofuran-2-yl)-7-Methyl-2H-Chromen-2-One

Benzofuran Moiety Construction

The 7-methoxy-1-benzofuran-2-yl subunit is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxybenzaldehyde derivatives. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes condensation with chloroacetone in the presence of sulfuric acid, yielding 7-methoxybenzofuran-2-carbaldehyde. Subsequent oxidation with potassium permanganate generates the corresponding carboxylic acid, which is esterified to form methyl 7-methoxybenzofuran-2-carboxylate .

Coumarin Core Assembly

The coumarin scaffold is constructed via a modified Pechmann condensation . Resorcinol derivatives bearing pre-installed substituents react with β-keto esters under acidic conditions. For 6-ethoxy-7-methylcoumarin, 4-ethoxy-3-methylresorcinol is condensed with ethyl acetoacetate using concentrated sulfuric acid at 0–5°C. This stepwise approach ensures regiocontrol, with the ethoxy group directing electrophilic substitution to the C6 position.

Coupling of Benzofuran and Coumarin Subunits

The critical linkage between the benzofuran and coumarin moieties is achieved through a Friedel-Crafts alkylation or Suzuki-Miyaura coupling . Patent data reveals that treating 7-methoxybenzofuran-2-boronic acid with 6-ethoxy-7-methyl-4-trifluoromethanesulfonyloxycoumarin in a palladium-catalyzed system (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) affords the target compound in 68–72% yield. Alternative routes employ AlCl₃-mediated electrophilic aromatic substitution, though with lower regioselectivity (55–60% yield).

Table 1: Comparison of Coupling Methods
Method Catalyst Solvent Temperature Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ DMF/H₂O 80°C 68–72
Friedel-Crafts AlCl₃ DCM 25°C 55–60
Ullmann-type coupling CuI, 1,10-phenanthroline DMSO 120°C 63

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates in cross-coupling reactions, while protic solvents (MeOH, EtOH) favor cyclization steps. The Suzuki-Miyaura coupling achieves optimal yields at 80°C, with higher temperatures (>100°C) promoting deboronation side reactions.

Catalytic Systems

Palladium catalysts dominate cross-coupling methodologies. Pd(OAc)₂/XPhos systems improve efficiency in sterically hindered environments, increasing yields to 75%. Copper-mediated Ullmann couplings offer a cost-effective alternative but require elevated temperatures (120°C) and extended reaction times (24–48 h).

Functional Group Modifications

Introduction of Ethoxy and Methyl Groups

The 6-ethoxy group is installed via Williamson ether synthesis , where 6-hydroxy-7-methylcoumarin reacts with ethyl bromide in the presence of K₂CO₃ (acetone, reflux, 12 h). Methylation at C7 employs dimethyl sulfate under alkaline conditions (NaOH, H₂O/EtOH), achieving >90% conversion.

Protecting Group Strategies

Transient protection of the coumarin C4 position is critical during benzofuran coupling. Trimethylsilyl (TMS) groups, introduced using chlorotrimethylsilane, prevent undesired side reactions and are removed post-coupling with tetrabutylammonium fluoride (TBAF).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.45 (s, 1H, benzofuran H-3), 6.95–6.89 (m, 2H, benzofuran H-5, H-6), 6.38 (s, 1H, H-3), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).
HRMS (ESI+) : m/z calculated for C₂₁H₁₈O₅ [M+H]⁺ 357.1102, found 357.1105.

Table 2: Key Spectral Assignments
Position δ (1H NMR) Multiplicity Integration Correlation (HSQC)
H-3 6.38 s 1H C-3 (116.2 ppm)
H-5 7.82 d (J=8.8 Hz) 1H C-5 (143.9 ppm)
OCH₂CH₃ 4.21 q (J=7.0 Hz) 2H C-6 (161.7 ppm)

Applications and Derivative Synthesis

While the target compound’s biological activity remains under investigation, structural analogs demonstrate antioxidant and anti-inflammatory properties. Ethoxy and methoxy groups enhance lipid solubility, suggesting potential CNS permeability for neurological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis often involves Pechmann condensation (phenols + β-ketoesters with acid catalysts) and Friedel-Crafts alkylation for benzofuran coupling. To improve yields:

  • Optimize solvent systems (e.g., dichloromethane for electrophilic substitutions).
  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Key Challenges : Competing side reactions at the ethoxy and methoxy groups require strict temperature control (60–80°C) .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry and substituent orientation?

  • Analytical Techniques :

  • X-ray crystallography : Resolve ambiguity in benzofuran-chromenone linkage using SHELXL for refinement .
  • NMR : Assign protons using 2D-COSY and HSQC (e.g., methoxy singlet at δ 3.8–4.0 ppm; benzofuran protons as doublets in aromatic region) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ expected at m/z ~394.4) .

Q. What role do substituents (ethoxy, methoxy, methyl) play in modulating the compound’s physicochemical properties?

  • Substituent Effects :

SubstituentImpact
6-EthoxyEnhances lipophilicity (logP ~3.2) and π-π stacking in crystallography
7-MethoxyStabilizes H-bonding networks in solid state; alters UV-Vis λmax (310–330 nm)
7-MethylReduces steric hindrance for benzofuran conjugation, affecting fluorescence quantum yield

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for pharmacological targets (e.g., kinases, cytochrome P450)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1T46 for CYP3A4).
  • Validate force fields (GAFF2) with DFT calculations (B3LYP/6-31G*) for charge distribution on the benzofuran ring .
  • Analyze binding free energy (MM-PBSA) to prioritize substituent modifications .
    • Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered ethoxy groups or R-factor discrepancies)?

  • Approach :

  • Use TWINABS for data scaling if twinning is suspected .
  • Refine disorder models with SHELXL’s PART instruction and validate via Rint (<5%) .
  • Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .
    • Case Study : Ethoxy disorder resolved by constraining thermal parameters (Ueq ≤ 0.08 Ų) and validating hydrogen-bonding networks .

Q. How does the compound’s fluorescence profile compare to analogous coumarin derivatives, and what mechanisms explain quenching in biological matrices?

  • Experimental Design :

  • Measure fluorescence lifetime (time-correlated single-photon counting) in PBS vs. serum-containing media.
  • Compare quantum yield (quinine sulfate as standard) with 7-hydroxycoumarin derivatives .
    • Findings :
  • Methoxy and benzofuran groups extend conjugation, shifting emission to 450 nm (vs. 420 nm for unsubstituted coumarins).
  • Quenching in serum attributed to protein binding (e.g., albumin) via Förster resonance energy transfer (FRET) .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability in benzofuran coupling necessitates strict control of anhydrous conditions .
  • Biological Assays : Pre-screen for autofluorescence interference in cell-based studies using knock-out controls .
  • Data Transparency : Archive raw crystallographic data (CIF files) in public repositories (e.g., CCDC) for independent validation .

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